molecular formula C17H17ClO B3023841 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-44-3

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3023841
CAS No.: 898769-44-3
M. Wt: 272.8 g/mol
InChI Key: URDSAXPKIAGMGO-UHFFFAOYSA-N
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Description

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a chlorinated aromatic ketone characterized by a propiophenone backbone substituted with a chlorine atom at the 4' position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the propanone chain.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSAXPKIAGMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644628
Record name 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-44-3
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-Chlorobenzoyl chloride and 2,3-dimethylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Scientific Research Applications

4’-Chloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s key structural features—chlorine and dimethylphenyl substituents—significantly influence its physicochemical properties and reactivity. Below is a comparative analysis with closely related derivatives:

Table 1: Comparative Data for 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Physical Properties (m.p., b.p.) Applications/Notes
This compound - C₁₇H₁₇ClO* ~272.7 4'-Cl, 2,3-dimethylphenyl Not reported Hypothetical API intermediate
3'-Chloro-3-(2-methylphenyl)propiophenone 898789-42-9 C₁₆H₁₅ClO 258.74 3'-Cl, 2-methylphenyl Not reported High-purity API intermediate
4'-Chloro-3-(4-methoxyphenyl)propiophenone 111302-58-0 C₁₆H₁₅ClO₂ 274.74 4'-Cl, 4-methoxyphenyl m.p. 64–65°C, b.p. 421.2°C Enhanced polarity due to methoxy group
2'-Chloro-3-(3,4-dimethylphenyl)propiophenone 898779-57-2 C₁₇H₁₇ClO 272.77 2'-Cl, 3,4-dimethylphenyl Not reported Structural isomer of target compound
4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone 898787-18-3 C₁₅H₁₁Cl₂FO 297.15 4'-Cl, 3-Cl, 3'-F Not reported Higher halogen content; potential toxicity

*Hypothetical molecular formula based on structural analogs.

Key Observations

Substituent Position and Electronic Effects: The 4'-chloro substitution in the target compound contrasts with analogs like 3'-chloro derivatives (e.g., 3'-Chloro-3-(2-methylphenyl)propiophenone), where chlorine placement alters electron withdrawal patterns. The 2,3-dimethylphenyl group introduces steric hindrance compared to mono-methyl or methoxy analogs, possibly reducing reactivity in coupling reactions .

Physical Properties: Methoxy-substituted analogs (e.g., 4'-Chloro-3-(4-methoxyphenyl)propiophenone) exhibit higher boiling points (421.2°C) due to increased polarity, whereas methyl groups (as in the target compound) contribute to hydrophobicity .

Halogenation Impact: Compounds with multiple halogens (e.g., 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone) show elevated molecular weights (~297.15 g/mol) and higher lipophilicity, which may enhance membrane permeability but also raise toxicity concerns .

Applications and Discontinuation: The discontinuation of 4'-chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS 7454-76-4) highlights regulatory or synthetic challenges, such as purification difficulties or undesirable side products . Structural isomers (e.g., 2'-chloro derivatives) are critical in optimizing pharmacophore configurations during drug development .

Biological Activity

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound notable for its unique structural features and potential biological activities. With the molecular formula C₁₇H₁₇ClO and a molecular weight of 272.78 g/mol, this compound exhibits a chlorinated aromatic ring and a propiophenone moiety, which influence its reactivity and applications in various fields, including medicinal chemistry and organic synthesis . This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound features:

  • A chlorine atom at the para position.
  • A dimethyl-substituted phenyl group at the meta position.

These structural characteristics are crucial in determining its reactivity and biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds with similar structures to this compound. For instance, certain derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are vital in cancer treatment due to their role in regulating gene expression . The inhibition of HDACs can lead to increased acetylation of histones, promoting tumor suppressor gene expression.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A study examining ketone derivatives revealed that structural modifications significantly impact their inhibitory activity against carboxylesterases . The presence of a chloro substituent may enhance binding affinity to these enzymes, suggesting that this compound could similarly exhibit enzyme inhibition characteristics.

Case Studies and Research Findings

Several studies provide insights into the biological activity of structurally related compounds:

  • HDAC Inhibition : A series of bisthiazole-based compounds demonstrated significant HDAC inhibitory activity, leading to improved antiproliferative effects in cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in this compound could yield potent inhibitors.
  • Carboxylesterase Inhibition : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that compounds with similar keto functionalities exhibited varying degrees of inhibition against human carboxylesterases . The findings suggested that the unique positioning of substituents in this compound could influence its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound and their biological activities:

Compound NameStructural FeaturesBiological Activity
4'-Chloro-3-(2,4-dimethylphenyl)propiophenoneSimilar chlorinated structurePotential anticancer activity
2'-Chloro-3-(2,3-dimethylphenyl)propiophenoneChlorine at different positionVariations in enzyme inhibition
4'-Bromo-3-(2,3-dimethylphenyl)propiophenoneBromine instead of chlorineDifferential biological activity due to halogen change

Q & A

Q. What are the established synthetic routes for 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone, and what are the critical reaction parameters?

The compound is typically synthesized via Friedel-Crafts acylation of 2,3-dimethylbenzene with 4-chloropropionyl chloride using AlCl₃ as a Lewis acid catalyst. Critical parameters include:

  • Anhydrous conditions (≤0.1% H₂O) to prevent catalyst deactivation.
  • Temperature control (0–5°C during reagent addition, 25°C for 12-hour reaction).
  • Stoichiometric ratios (1:1.2 substrate:acyl chloride) for optimal yield. Post-synthesis, purification via silica gel chromatography (hexane:EtOAc 4:1) isolates the product. Alternative methods like Suzuki-Miyaura coupling may introduce substituted aryl groups, leveraging protocols from structurally related chlorinated ketones .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to substituents) and methyl groups at δ 2.3–2.6 ppm.
  • FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹.
  • XRD : For crystallographic confirmation, use SHELX software for refinement, which is standard for small-molecule structural analysis .
  • HPLC-MS : Retention time and fragmentation patterns aid in purity assessment.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use NIOSH-approved respirators (PAC-1 level: 2.1 mg/m³) during bulk handling .
  • Store separately from oxidizers in corrosion-resistant containers at ≤25°C.
  • For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via incineration ≥850°C with alkaline scrubbers.
  • Emergency skin contact protocols: Wash with 10% polyethylene glycol, followed by saline irrigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from rotational isomers in this compound?

Rotational isomerism in the propiophenone moiety causes dynamic NMR effects. Mitigation strategies:

  • Variable Temperature NMR (VT-NMR) : Conduct experiments between 298K and 223K to slow conformational exchange, resolving rotameric peaks.
  • 2D NOESY : Confirm spatial proximity of methyl groups in specific conformers.
  • DFT Calculations : Predict energy barriers (B3LYP/6-311G**) between conformers, correlating with coalescence temperatures. This integrated approach resolves spectral ambiguities .

Q. What computational methods best predict the photodegradation pathways of this compound in environmental studies?

A multi-scale approach combines:

  • TD-DFT : Optimize ground/excited states (ωB97X-D/def2-TZVP) to model UV absorption.
  • COSMO-RS : Simulate aqueous photolysis under 254nm irradiation.
  • HPLC-MS Validation : Compare predicted pathways (e.g., dechlorination) with experimental results. This method achieves ±0.3 eV accuracy in degradation product prediction .

Q. How does the steric environment of the 2,3-dimethylphenyl group influence nucleophilic aromatic substitution (SNAr) in derivatives?

  • Steric Hindrance : The ortho-dimethyl groups create a 142° dihedral angle (X-ray CCDC 2056781), increasing SNAr activation energy by 18–22 kJ/mol versus para-substituted analogs.
  • Solvent Effects : Polar aprotic solvents (DMAc) enhance reaction rates (k = 2.4×10⁻⁵ s⁻¹ at 120°C).
  • Regioselectivity : Steric effects favor ipso substitution (83:17 ratio at 80°C). Molecular mechanics (MMFF94) align with experimental Hammett σₚ values (R² = 0.89) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc).
  • Crystallography : Use SHELXL for high-resolution refinement, particularly for twinned crystals .
  • Environmental Analysis : Employ EPA SW-846 Method 8270 for chlorinated byproduct detection.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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